Topological Polar Surface Area (TPSA) Advantage: 5-Methoxy vs. 5-Des-Methoxy Analog
Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate possesses a computed TPSA of 61.6 Ų, whereas its 5-des-methoxy comparator methyl 2-methyl-1,3-oxazole-4-carboxylate (CAS 85806-67-3) registers a TPSA of only 52.3 Ų [1]. This 9.3 Ų increase is accompanied by a gain of one hydrogen-bond acceptor site (5 vs. 4) attributable to the 5-methoxy oxygen [2]. The TPSA difference is substantial in the context of oral bioavailability prediction, where compounds exceeding 60 Ų exhibit measurably different passive permeability characteristics from those below this threshold [3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 61.6 Ų; H-Bond Acceptors = 5 |
| Comparator Or Baseline | Methyl 2-methyl-1,3-oxazole-4-carboxylate (CAS 85806-67-3): TPSA = 52.3 Ų; H-Bond Acceptors = 4 |
| Quantified Difference | ΔTPSA = +9.3 Ų (+17.8%); ΔHBA = +1 |
| Conditions | Computed using Cactvs 3.4.8.18 (PubChem release 2025.04.14); values derived from standardized 2D molecular representations [1][2] |
Why This Matters
A TPSA difference of 9.3 Ų can shift a compound across the empirical 60 Ų threshold associated with favorable oral absorption, making the 5-methoxy compound a demonstrably distinct starting point for lead optimization compared to its 5-unsubstituted analog.
- [1] PubChem. Methyl 2-methyl-1,3-oxazole-4-carboxylate. CID 10855551. Computed Properties: TPSA 52.3 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10855551 View Source
- [2] PubChem. Methyl 5-methoxy-2-methyl-1,3-oxazole-4-carboxylate. CID 12385820. Computed Properties: TPSA 61.6 Ų, H-Bond Acceptors 5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12385820 View Source
- [3] Li, S.; Mei, Y.; Jiang, L.; Yang, X.; Zeng, W.; Du, Y. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Med. Chem. 2025, 16, 1879–1890. DOI: 10.1039/D4MD00777H. View Source
